molecular formula C6H6BrN3O2 B3188117 1-(5-bromo-2-nitrophenyl)hydrazine CAS No. 1966-96-7

1-(5-bromo-2-nitrophenyl)hydrazine

Cat. No.: B3188117
CAS No.: 1966-96-7
M. Wt: 232.03 g/mol
InChI Key: JVOKKQCLTWZTJS-UHFFFAOYSA-N
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Description

1-(5-bromo-2-nitrophenyl)hydrazine is an organic compound characterized by the presence of a bromine atom, a nitro group, and a hydrazine moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-nitrophenyl)hydrazine typically involves the bromination of 1-ethylidene-2-(4-nitrophenyl)hydrazine, followed by treatment with acetylacetone in the presence of sodium ethoxide

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-nitrophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of 1-(5-amino-2-nitrophenyl)hydrazine.

    Substitution: Formation of various substituted phenylhydrazines depending on the nucleophile used.

Scientific Research Applications

1-(5-bromo-2-nitrophenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-nitrophenyl)hydrazine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with potential biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-fluoro-2-nitrophenyl)hydrazine
  • 1-(5-chloro-2-nitrophenyl)hydrazine
  • 1-(5-iodo-2-nitrophenyl)hydrazine

Uniqueness

1-(5-bromo-2-nitrophenyl)hydrazine is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its fluoro, chloro, and iodo analogs

Properties

IUPAC Name

(5-bromo-2-nitrophenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c7-4-1-2-6(10(11)12)5(3-4)9-8/h1-3,9H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOKKQCLTWZTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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